REACTION_CXSMILES
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[C:1]([OH:13])(=O)[C:2]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[CH:3]=1.S(Cl)([Cl:16])=O>C1C=CC=CC=1>[CH3:6][O:5][C:4]1[CH:3]=[C:2]([CH:11]=[CH:10][C:7]=1[O:8][CH3:9])[C:1]([Cl:16])=[O:13]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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C(C1=CC(OC)=C(OC)C=C1)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture was refluxed for 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
The benzene was removed in vacuo
|
Type
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WASH
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Details
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the oily residue was washed 5 times with 150 ml portions of fresh dry benzene
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Type
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DISTILLATION
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Details
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followed by distillation of the benzene
|
Type
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CUSTOM
|
Details
|
to remove excess thionyl chloride
|
Type
|
CUSTOM
|
Details
|
This yielded 26.5 g of the desired acid chloride as a light brown solid, m.p. 68°-69° C. (lit. value, 70° C.)
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Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C(=O)Cl)C=CC1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |